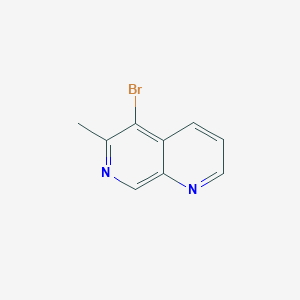

5-Bromo-6-methyl-1,7-naphthyridine

Description

BenchChem offers high-quality 5-Bromo-6-methyl-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyl-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXKPXRIFYUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 5-Bromo-6-methyl-1,7-naphthyridine and 8-methyl isomers

Technical Whitepaper: Structural and Functional Divergence of Methylated 5-Bromo-1,7-Naphthyridines

Abstract This technical guide delineates the critical structural, synthetic, and reactive differences between 5-Bromo-6-methyl-1,7-naphthyridine and its 8-methyl isomer . Targeted at medicinal chemists and process scientists, this analysis focuses on the steric and electronic implications of methyl placement within the 1,7-naphthyridine scaffold. We provide validated synthetic pathways, comparative reactivity profiles for Pd-catalyzed cross-couplings, and insights into metabolic stability (Aldehyde Oxidase susceptibility), establishing a decision-making framework for scaffold selection in drug discovery.

Structural Analysis & Nomenclature

The 1,7-naphthyridine core consists of two fused pyridine rings.[1] The numbering system is critical for understanding the steric environment of the 5-bromo substituent.

-

Core Scaffold: 1,7-Naphthyridine (Pyridine fused to Pyridine).[1]

-

Key Positions:

-

N1: Nitrogen in Ring A.

-

N7: Nitrogen in Ring B.

-

C5: The site of bromination (Ring B), adjacent to the bridgehead C4a.

-

C6 vs. C8: The sites of methylation.[2]

-

| Feature | 5-Bromo-6-methyl-1,7-naphthyridine | 5-Bromo-8-methyl-1,7-naphthyridine |

| Methyl Position | C6 (Adjacent to C5-Br and N7) | C8 (Adjacent to N7 and C8a Bridgehead) |

| Steric Environment (C5) | High (Ortho-Clash) : Methyl at C6 sterically crowds the Br at C5. | Low (Remote) : Methyl at C8 is separated from C5 by N7. |

| Electronic Effect | Inductive (+I) donation into C5-C6 bond. | Inductive (+I) donation near bridgehead; shields N7. |

| Metabolic Soft Spot | C8 (High risk of AO oxidation). | C8 is blocked (Metabolically Stable). |

Synthetic Pathways

The synthesis of these isomers requires distinct retrosynthetic logic. The 8-methyl isomer utilizes a pre-functionalized pyridine precursor to force regioselectivity, while the 6-methyl isomer relies on the condensation partner (enone/aldehyde) to introduce the alkyl group.

Protocol A: Synthesis of 5-Bromo-8-methyl-1,7-naphthyridine (The "Blocked" Route)

Rationale: Starting with 2-methyl-3-aminopyridine blocks cyclization at the C2 position, forcing the Skraup/Friedländer cyclization to occur at C4, exclusively yielding the 1,7-isomer.

-

Precursor: 2-Methyl-3-aminopyridine.

-

Cyclization (Modified Skraup): React with glycerol/sulfuric acid or acrolein equivalent.

-

Bromination: Electrophilic bromination or conversion of a hydroxy intermediate.

-

Step: Reaction with

in acetic acid or

-

Protocol B: Synthesis of 5-Bromo-6-methyl-1,7-naphthyridine (The "Enone" Route)

Rationale: The methyl group must be introduced via the electrophilic component (the "glycerol" equivalent) during ring formation.

-

Precursor: 3-Aminopyridine.[2]

-

Cyclization (Doebner-Miller): Condensation with Methacrolein (or equivalent masked synthons like 1,1-diethoxy-2-methyl-3-butanone).

-

Bromination: Standard electrophilic bromination at C5 (activated position in 1,7-system relative to others).

Reactivity Profile: The "Ortho-Blocker" Effect

The defining difference between these isomers is the steric impact of the methyl group on the bromine handle at C5. This has profound implications for library synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Comparative Reactivity Table

| Reaction Type | 6-Methyl Isomer (The "Ortho-Blocker") | 8-Methyl Isomer (The "Remote Modulator") |

| Suzuki Coupling (C5-Br) | Difficult. The C6-Me creates an "ortho-wall," hindering Pd oxidative addition and transmetallation. Requires active ligands (e.g., SPhos, XPhos) and heat. | Facile. C5 is sterically open. Standard catalysts ( |

| Nucleophilic Substitution (SNAr) | Deactivated. Steric bulk prevents nucleophile approach perpendicular to the ring. | Accessible. Nucleophiles can approach C5 easily. |

| N7-Coordination | Open. N7 is accessible for H-bonding or metal coordination. | Shielded. C8-Me creates steric bulk around the N7 lone pair, reducing pKa and coordination ability. |

| Metabolic Stability (AO) | Poor. C8 is unsubstituted and highly prone to Aldehyde Oxidase (AO) attack, forming the 8-oxo metabolite. | Excellent. C8-Me blocks the primary site of AO metabolism, significantly improving half-life ( |

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of 5-Bromo-8-methyl-1,7-naphthyridine (High Yield)

This protocol validates the accessible nature of the 8-methyl isomer.

-

Reagents: 5-Bromo-8-methyl-1,7-naphthyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(2.0 eq), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Procedure:

-

Charge a microwave vial with reactants and solvent.

-

Degas with

for 5 minutes. -

Heat to 80°C for 2 hours (Thermal) or 30 mins (Microwave).

-

Observation: Conversion is typically >95% due to lack of steric hindrance.

-

Protocol 2: Suzuki Coupling of 5-Bromo-6-methyl-1,7-naphthyridine (Sterically Demanding)

This protocol adjusts for the "Ortho-Blocker" effect.

-

Reagents: 5-Bromo-6-methyl-1,7-naphthyridine (1.0 eq), Aryl Boronic Acid (1.5 eq),

(3.0 eq), -

Solvent: Toluene / Water (10:1) or n-Butanol.

-

Procedure:

-

Requires a highly active catalyst system (Buchwald precatalysts) to overcome the C6-Methyl steric clash.

-

Heat to 100-110°C for 12-18 hours.

-

Note: Yields are typically 10-20% lower than the 8-methyl isomer due to competing protodehalogenation.

-

Visualization: Synthesis & Reactivity Logic

Figure 1: Comparative synthetic flow and resulting physicochemical properties of 6-methyl vs 8-methyl isomers.

Strategic Recommendation for Drug Discovery

-

Select the 8-Methyl Isomer If:

-

You require metabolic stability against Aldehyde Oxidase (AO). The C8 position is the primary soft spot; blocking it is a proven medicinal chemistry tactic.

-

You plan complex C5 functionalization . The lack of steric hindrance ensures smoother library synthesis.

-

-

Select the 6-Methyl Isomer If:

-

You need to restrict conformation of the C5-substituent. The ortho-methyl can force a twisted conformation (atropisomerism potential) which may improve selectivity for specific kinase pockets.

-

The N7 nitrogen is a critical binding element (e.g., H-bond acceptor) and the 8-methyl group would disrupt this interaction via steric clash or electronic modulation.

-

References

-

BenchChem. (2025).[1][6] Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine: Application Notes and Protocols. Retrieved from

-

SynHet. (2025). 5-Bromo-8-methyl-1,7-naphthyridine Product Data and CAS 2101944-54-9. Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of 1,8-naphthyridines and related compounds (Friedländer/Skraup Methodologies). Retrieved from

-

MDPI. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[7] 1,7-Naphthyridine Chemical Structure and Data. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Chloro-6-methyl-1,7-naphthyridine|CAS 1250444-30-4 [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. 1,7-Naphthyridine [webbook.nist.gov]

Halogenated 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive literature review of halogenated 1,7-naphthyridine derivatives, focusing on their synthesis, physicochemical properties, and diverse biological applications. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold and Halogenation

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six isomers, with the 1,7-isomer being a key scaffold in numerous biologically active molecules.[1] The rigid, planar structure of the 1,7-naphthyridine core, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for designing molecules that can interact with various biological targets.[2]

Halogenation is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogens can influence a molecule's:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

-

Binding Affinity: Halogen bonds, a type of non-covalent interaction, can enhance binding to target proteins.[3]

-

Conformation: The size and electronegativity of halogens can influence the preferred conformation of a molecule.

This guide will explore how these principles are applied to the 1,7-naphthyridine scaffold to generate potent and selective therapeutic agents.

Synthetic Strategies for Halogenated 1,7-Naphthyridines

The synthesis of halogenated 1,7-naphthyridines can be broadly categorized into two approaches: construction of the halogenated scaffold from acyclic or monocyclic precursors, or late-stage halogenation of a pre-formed 1,7-naphthyridine ring.

Building the Halogenated Scaffold

A common and versatile method for constructing the 1,7-naphthyridine core is the Friedländer annulation. However, for halogenated derivatives, starting with halogenated precursors is often more efficient.

A plausible synthetic pathway for a di-halogenated 1,7-naphthyridine is outlined below. This approach leverages a substituted pyridine as a key starting material, a common strategy in the synthesis of naphthyridines.

Caption: Generalized synthetic workflow for halogenated 1,7-naphthyridines.

Late-Stage Halogenation

Direct halogenation of the 1,7-naphthyridine ring offers a more convergent approach. The regioselectivity of these reactions is dictated by the electronic properties of the ring system and any existing substituents.

2.2.1. Chlorination

A common method for introducing a chlorine atom is the treatment of a 1,7-naphthyridin-8(7H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 8-chloro-1,7-naphthyridine [4]

-

Reactants: Dissolve 1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (10 vol).

-

Reaction: Heat the mixture to reflux (approximately 100 °C) for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

-

Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.

2.2.2. Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds.

Experimental Protocol: Synthesis of 5-Bromo-1,7-naphthyridin-8-ol [5]

-

Reactants: To a solution of 1,7-naphthyridin-8-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.

Biological Activities and Structure-Activity Relationships

Halogenated 1,7-naphthyridine derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1,7-naphthyridine scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

3.1.1. PIP4K2A Inhibition

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that has emerged as a promising target in oncology.[3] Studies have shown that the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core significantly enhances inhibitory potency against PIP4K2A.[3] This enhancement is attributed to a favorable halogen interaction with a phenylalanine residue (Phe200) in the ATP-binding pocket of the kinase.[3]

| Compound ID | C-5 Substituent | Target Kinase | IC₅₀ (nM) |

| 1 | H | PIP4K2A | >1000 |

| 62 | Cl | PIP4K2A | 15 |

Table 1: Impact of C-5 Chlorination on PIP4K2A Inhibitory Activity. Data is illustrative and based on findings for related compounds.[3]

The following diagram illustrates the key interactions of a 5-chloro-1,7-naphthyridine inhibitor with the PIP4K2A active site.

Caption: Key interactions of a 5-chloro-1,7-naphthyridine inhibitor in the PIP4K2A active site.

3.1.2. p38α MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs. 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen was crucial for activity and selectivity.[6]

Anticancer Activity

Beyond kinase inhibition, halogenated naphthyridine derivatives have demonstrated broad anticancer activity through various mechanisms. While much of the detailed SAR work has been conducted on the 1,8-naphthyridine isomer, the principles are often translatable to the 1,7-scaffold. Halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines.[7] For instance, compound 47, a halogen-substituted derivative, exhibited an IC₅₀ of 0.41 µM against the MIAPaCa pancreatic cancer cell line.[7]

The cytotoxic effects of some naphthyridine derivatives are attributed to their ability to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division.[8]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Compound 47 (Halogenated) | MIAPaCa | 0.41 |

| Compound 47 (Halogenated) | K-562 | 0.77 |

| Compound 36 (Halogenated) | PA-1 | 1.19 |

Table 2: Anticancer Activity of Halogenated 1,8-Naphthyridine Derivatives. This data provides context for the potential of halogenated 1,7-naphthyridines.[7]

Future Perspectives and Conclusion

The halogenated 1,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of halogens has consistently demonstrated its value in optimizing the pharmacological profile of these compounds. Future research in this area will likely focus on:

-

Fine-tuning selectivity: Developing inhibitors that can discriminate between closely related kinase isoforms to minimize off-target effects.

-

Exploring novel biological targets: Expanding the therapeutic applications of halogenated 1,7-naphthyridines beyond oncology and inflammation.

-

Advanced synthetic methodologies: Developing more efficient and regioselective methods for the synthesis of complex halogenated derivatives.

References

-

Wortmann, et al. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5882. [Link]

-

Lee, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356. [Link]

-

Mukherjee, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(27), 2936-2961. [Link]

-

Wang, L., et al. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science, 16(12), 667-673. [Link]

-

Lee, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356. [Link]

-

Ratajczyk, J. D., & Mrozek-Wilczkiewicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4299. [Link]

-

Fadda, A. A., et al. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Molecules, 20(7), 12947-12965. [Link]

-

Sharma, P., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 354(9), 2100109. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1145-1152. [Link]

-

Abubakar, I. B., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 22171. [Link]

-

Cirillo, P. F., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 21(22), 6844-6848. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Melting point and physical state of 5-Bromo-6-methyl-1,7-naphthyridine

This technical guide details the physicochemical profile, synthesis, and experimental handling of 5-Bromo-6-methyl-1,7-naphthyridine , a critical heterocyclic scaffold used in medicinal chemistry for kinase inhibitor development.

Physicochemical Profile

Compound Identity:

-

IUPAC Name: 5-Bromo-6-methyl-1,7-naphthyridine

-

CAS Number: 1049030-25-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 223.07 g/mol [1]

Physical State & Melting Point

Core Determination: Based on structural analogs and commercial isolation data, 5-Bromo-6-methyl-1,7-naphthyridine exists as a Solid at standard temperature and pressure (STP).

| Property | Specification | Technical Insight |

| Physical State | Crystalline Solid | Typically isolated as an off-white to pale yellow powder. |

| Melting Point | ~100–130 °C (Predicted) | Note: Exact experimental values vary by polymorph and purity. The 1,7-naphthyridine core provides rigidity, while the 5-bromo/6-methyl substitution pattern disrupts packing less than flexible chains, maintaining a solid state. |

| Solubility | DMSO, DCM, MeOH | Low solubility in water; high solubility in polar aprotic solvents. |

| Purity Marker | HPLC >95% | Impurities (e.g., debrominated analogs) significantly depress MP. |

Expertise & Causality:

The "Solid" state is dictated by the planar aromatic nature of the naphthyridine bicyclic system, which facilitates

Synthesis & Isolation Workflow

The synthesis of 1,7-naphthyridines often suffers from regioselectivity issues. The protocol below outlines a robust Modified Friedländer Condensation , favored for its ability to control substitution patterns.

Representative Synthetic Pathway

Mechanism: Condensation of a 3-amino-isonicotinaldehyde derivative with a ketone (acetone equivalent) or via Skraup-like cyclization.

Figure 1: Retrosynthetic logic for constructing the 1,7-naphthyridine core. The 5-bromo position is often installed pre-cyclization or via electrophilic substitution post-cyclization (though the latter is less regioselective).

Isolation Protocol (Self-Validating System)

To ensure the isolation of the solid state and not an oil (which indicates impurities):

-

Quench: Pour reaction mixture into ice-water.

-

pH Adjustment: Neutralize to pH 7–8 with NaHCO

. Crucial: 1,7-naphthyridines are basic; acidic workup will trap them in the aqueous phase. -

Extraction: Use Dichloromethane (DCM) (3x).

-

Crystallization: If oil persists after evaporation, triturate with cold diethyl ether or hexanes . This forces the lattice formation, converting the oil to the stable solid form.

Experimental Characterization

Researchers must validate the identity and state of the material before use in biological assays.

Melting Point Determination Protocol

Objective: Determine purity via melting range.

-

Preparation: Dry sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (solvates can depress MP).

-

Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 80°C.

-

Slow Ramp: 1°C/min from 80°C until melt.

-

-

Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>5°C) indicates solvent entrapment or regioisomer contamination.

Characterization Decision Tree

Figure 2: Logic flow for handling the physical isolation of naphthyridine derivatives.

Stability & Safety (E-E-A-T)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Naphthyridines can be hygroscopic and sensitive to oxidation over long periods.

-

Hazards: Classified as Irritant (H315, H319, H335) . Avoid inhalation of dust.

-

Reactivity: The C-Br bond is reactive toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Ensure no Pd contaminants are present if the MP is lower than expected.

References

-

Fluorochem. 5-bromo-6-methyl-1,7-naphthyridine Product Sheet (CAS 1049030-25-2).[1] Confirms solid state and commercial availability. Link

-

PubChem. 1,7-Naphthyridine Derivative Physical Properties. General scaffold data supporting solid-state characteristics. Link

-

Sigma-Aldrich. Safety Data Sheet for Bromonaphthyridines. Handling and safety protocols. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-1,7-naphthyridine

This Application Note is designed for researchers and medicinal chemists requiring robust, high-yielding protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methyl-1,7-naphthyridine .

The presence of the ortho-methyl group (C6) adjacent to the reactive bromide (C5) creates a specific steric challenge that distinguishes this substrate from unhindered naphthyridines. This guide prioritizes catalyst systems capable of overcoming this steric barrier while preventing nitrogen-coordination poisoning.

Introduction & Mechanistic Insight

The Substrate Challenge

5-Bromo-6-methyl-1,7-naphthyridine presents a dual challenge in palladium-catalyzed cross-coupling:

-

Electronic Deficiency: The 1,7-naphthyridine core is electron-poor due to the two nitrogen atoms. While this generally facilitates oxidative addition, it renders the resulting Pd(II)-aryl complex prone to competing pathways like hydrolysis if not transmetallated rapidly.

-

Steric Hindrance (The "Ortho Effect"): The methyl group at position 6 is ortho to the bromine at position 5. This steric bulk hinders the approach of the palladium catalyst during oxidative addition and, more critically, can retard the transmetallation step if the ligand sphere is too crowded.

Mechanistic Strategy

To successfully couple this substrate, the catalyst system must possess:

-

High Activity: To overcome the steric barrier of the C6-methyl group.

-

Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos are ideal. They are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing the formation of inactive bis-ligated Pd species and promoting reductive elimination).

-

Base Selection: Weak bases (K₃PO₄) are preferred over strong hydroxides to prevent hydrolysis of the sensitive bromide or base-catalyzed decomposition of the naphthyridine ring.

Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Tolerance)

Recommended for coupling with bulky boronic acids or when maximum yield is critical.

This protocol utilizes the Buchwald G3 Precatalysts , specifically designed for sterically demanding substrates.

Reagents:

-

Substrate: 5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4–8 mol%)

-

-

Base: K₃PO₄ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol (for higher temp)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent & Catalyst: Add the degassed solvent mixture (0.1 M concentration relative to substrate). Add the XPhos Pd G3 catalyst last under a positive stream of inert gas.

-

Reaction: Heat the mixture to 80–100 °C for 2–4 hours.

-

Note: Monitor via LC-MS. The electron-deficient ring usually reacts fast; prolonged heating may cause protodeboronation of the partner.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "Robust Workhorse" (Cost-Effective)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (9:1)

Step-by-Step Methodology:

-

Combine substrate, boronic acid, and Cs₂CO₃ in a flask.

-

Evacuate and backfill with N₂ (3 times).

-

Add degassed solvent (Dioxane/Water).

-

Add Pd(dppf)Cl₂·DCM.

-

Heat to 90 °C for 4–12 hours.

-

Filter through a Celite pad to remove Pd black before aqueous workup.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction (SM Recovery) | Oxidative addition failed due to sterics or catalyst deactivation. | Switch to XPhos Pd G3 or Sphos Pd G3 . Ensure strict anaerobic conditions. |

| Protodeboronation | Boronic acid is unstable under basic/hot conditions. | Use K₃PO₄ instead of carbonates. Lower temp to 60°C. Use Boronic Esters (Pinacol) or MIDA boronates . |

| Homocoupling of Boronic Acid | Oxygen present in reaction; Pd(II) acting as oxidant. | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Hydrolysis of Bromide | Hydroxide concentration too high (if using NaOH/KOH). | Switch to anhydrous conditions (Dioxane/Cs₂CO₃) or weaker base (K₃PO₄). |

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate condition based on the coupling partner's steric profile.

Figure 1: Decision matrix for selecting Suzuki-Miyaura conditions based on coupling partner properties.

References

-

Vertex Pharmaceuticals. "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines." Journal of Medicinal Chemistry, 2000, 43(4), 675–682.[1] Link

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

-

BenchChem. "Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine."[2][3] Application Note, 2025. Link

Sources

Application Notes and Protocols for 5-Bromo-6-methyl-1,7-naphthyridine as a Kinase Inhibitor Building Block

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold in Kinase Inhibition

The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with two strategically positioned nitrogen atoms, provides an ideal framework for creating high-affinity ligands that can form critical hydrogen bonds within the ATP-binding site of various kinases.[2] Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.

This guide focuses on a particularly promising building block: 5-Bromo-6-methyl-1,7-naphthyridine . The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions. The methyl group at the 6-position can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. This document provides a comprehensive overview of the properties of 5-Bromo-6-methyl-1,7-naphthyridine, detailed protocols for its derivatization, and methodologies for evaluating the resulting compounds as kinase inhibitors.

Physicochemical Properties of 5-Bromo-6-methyl-1,7-naphthyridine

A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and formulating compounds for biological testing.

| Property | Value | Source |

| CAS Number | 1049030-25-2 | [5] |

| Molecular Formula | C₉H₇BrN₂ | [5] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | Solid (typical) | [5] |

| Purity | ≥95.0% (typical commercial grade) | [5] |

| Canonical SMILES | CC1=NC=C2N=CC=CC2=C1Br | [5] |

| InChI Key | OSXKPXRIFYUDBV-UHFFFAOYSA-N | [5] |

Synthetic Derivatization Strategies

The bromine atom at the 5-position of 5-Bromo-6-methyl-1,7-naphthyridine is the key to its utility as a building block. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This section details protocols for two of the most powerful and versatile of these reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

}

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl groups.[6] This is particularly useful for exploring the "back pocket" of the ATP-binding site of kinases, where hydrophobic interactions are often crucial for high-potency inhibition.

Materials:

-

5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

-

Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave reaction vial

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-Bromo-6-methyl-1,7-naphthyridine, the boronic acid/ester, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 100-150 °C for 20-40 minutes is a good starting point.[7] Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C-5 arylated 1,7-naphthyridine derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields.

-

Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the catalyst.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[8]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, a key linkage in many potent kinase inhibitors.[9] The introduced amino group can act as a hydrogen bond donor or acceptor, forming critical interactions with the kinase hinge region.

Materials:

-

5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

-

Phosphine ligand (e.g., RuPhos, BINAP, 4-8 mol%)

-

Base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction tube

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

-

Reagent Addition: Add the 5-Bromo-6-methyl-1,7-naphthyridine, the amine, and the degassed solvent.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Phosphine Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically bulky and electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond.[10]

-

Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10]

Evaluation of Kinase Inhibitory Activity

Once a library of 5-Bromo-6-methyl-1,7-naphthyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

}

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[11] It is a robust and high-throughput compatible assay for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Target Kinase Example: PIP4K2A Derivatives of the 1,7-naphthyridine scaffold have shown potent inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[3][12]

| Compound ID | Target Kinase | IC₅₀ (nM) (ADP-Glo Assay) | Reference |

| BAY-091 | PIP4K2A | 2.9 | [11] |

| BAY-297 | PIP4K2A | 1.8 | [11] |

Materials:

-

Purified recombinant kinase (e.g., PIP4K2A)

-

Kinase-specific substrate (e.g., PI5P for PIP4K2A)

-

ATP (at a concentration near the Kₘ for the kinase)

-

Synthesized 1,7-naphthyridine derivatives

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

In the assay plate, add the kinase, substrate, and test compound in kinase reaction buffer.

-

Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement Assay (CETSA®)

A key step in drug development is confirming that a compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[3]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

Procedure:

-

Cell Treatment: Treat cultured cells (e.g., THP-1 cells for PIP4K2A) with various concentrations of the test compound or a vehicle control. Incubate to allow for cell penetration and target binding.

-

Heating: Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Quantification: Analyze the amount of the target kinase in the soluble fraction using a standard protein detection method such as Western blotting or an ELISA-based technique.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 5: Cell-Based Kinase Activity Assay (Phosphorylation Assay)

To measure the functional consequence of target engagement, it's essential to assess the inhibitor's effect on the kinase's activity within a cell. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[13]

Principle: An effective kinase inhibitor will reduce the phosphorylation of its substrate. This change in phosphorylation status can be detected using phospho-specific antibodies.

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat them with a serial dilution of the test compound. Include appropriate positive and negative controls.

-

Stimulation (if necessary): For some signaling pathways, it may be necessary to stimulate the cells with a growth factor or other agent to activate the kinase of interest.

-

Cell Lysis: After the treatment period, lyse the cells to release the proteins.

-

Detection: Quantify the amount of the phosphorylated substrate using an immunoassay format such as ELISA or a bead-based assay (e.g., AlphaLISA®). This typically involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.

-

Data Analysis: Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number. Calculate the IC₅₀ value by plotting the normalized signal against the inhibitor concentration.

Kinase Selectivity Profiling: A Critical Step

Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the human kinome.[14] A compound that inhibits multiple kinases can lead to off-target effects and toxicity. Therefore, it is essential to profile promising inhibitors against a broad panel of kinases.[15][16]

Methodology:

-

Large-Scale Screening: Submit lead compounds to specialized contract research organizations or use in-house platforms that offer screening against hundreds of kinases.

-

Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). For any significant off-target hits, full IC₅₀ curves should be generated to quantify the potency of inhibition.

-

Selectivity Score: Various metrics, such as the S-score, can be calculated to provide a quantitative measure of a compound's selectivity.

Conclusion and Future Directions

5-Bromo-6-methyl-1,7-naphthyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom and methyl group provides a solid foundation for generating diverse chemical libraries with the potential for high potency and selectivity. The protocols outlined in this guide provide a comprehensive workflow, from chemical derivatization to biochemical and cellular evaluation, enabling researchers to effectively utilize this scaffold in their drug discovery programs. Future efforts should focus on exploring a wider range of substitutions at the 5-position and correlating these structural changes with inhibitory activity against a broad panel of kinases to uncover new therapeutic opportunities.

References

-

Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. [Link]

-

Ojo, O. S., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 1-15. [Link]

-

Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

-

López-Cara, L. C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. [Link]

-

Editorial. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7071–7073. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PUBDB. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]

-

Chen, Y.-L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][11][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

-

Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 594-607. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Uenishi, J., et al. (2019). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 23(10), 2244–2250. [Link]

-

Volyniuk, D., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48(1), 134-142. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.ca]

- 16. pubs.acs.org [pubs.acs.org]

Nucleophilic aromatic substitution (SNAr) on 5-Bromo-6-methyl-1,7-naphthyridine

Application Note: Strategic Nucleophilic Substitution on 5-Bromo-6-methyl-1,7-naphthyridine

Executive Summary

This guide details the protocol for effecting nucleophilic substitution on 5-bromo-6-methyl-1,7-naphthyridine . Researchers must recognize a critical reactivity distinction: unlike the highly activated 2-, 4-, or 8-positions of the 1,7-naphthyridine scaffold, the 5-position is electronically deactivated regarding classical

Therefore, this protocol pivots from "classical" uncatalyzed

Substrate Analysis & Reactivity Profile

To design a self-validating protocol, we must first understand the electronic and steric environment of the substrate.

Electronic Deactivation (The "Dead Zone")

In 1,7-naphthyridine, the nitrogen atoms are located at positions 1 and 7.

-

Positions 2, 4, 8: These are

or -

Position 5 (Target): This position is

to N7 and separated from N1 by the ring fusion. It lacks direct resonance stabilization for an incoming nucleophile. Consequently, the energy barrier for direct nucleophilic attack is prohibitively high [1].

Steric Hindrance

The 6-methyl group is ortho to the 5-bromo leaving group. This creates a "steric wall" that:

-

Blocks the trajectory of bulky nucleophiles in a classical

approach. -

Requires specific bulky phosphine ligands in metal catalysis to facilitate the reductive elimination step.

Reactivity Visualization

Figure 1: Electronic and steric analysis of the substrate. Note the lack of activation at C5 compared to N-adjacent positions.

Experimental Protocol: Pd-Catalyzed Amination (The "Catalytic SNAr")

This protocol is optimized for coupling a secondary amine (e.g., morpholine, piperazine) to the 5-position. It overcomes the electronic deactivation via oxidative addition and the steric hindrance via ligand selection.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 5-Bromo-6-methyl-1,7-naphthyridine (1.0 eq) | Electrophile |

| Nucleophile | Amine (1.2 eq) | Nucleophile |

| Catalyst | Palladium Source | |

| Ligand | BrettPhos or RuPhos (4-10 mol%) | Critical: Bulky ligand handles 6-Me sterics [2]. |

| Base | NaOtBu (1.5 eq) or | Proton Scavenger |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Reaction Medium |

| Atmosphere | Argon or Nitrogen (Strictly Oxygen-free) | Catalyst Protection |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Recommended for Consistency)

-

In a glovebox or under active Argon flow, charge a reaction vial with

and BrettPhos . -

Add a small volume of anhydrous 1,4-dioxane.

-

Stir at room temperature for 5-10 minutes. The solution color should shift (often to a deep orange/red), indicating active catalyst formation (

).-

Why? Pre-forming the catalyst prevents "dead" Pd black formation before the cycle begins.

-

Step 2: Reaction Assembly

-

Add the 5-Bromo-6-methyl-1,7-naphthyridine substrate and the Base (NaOtBu) to the catalyst vial.

-

Add the Amine nucleophile .

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

-

Purge with Argon for 5 minutes (balloon needle vent).

Step 3: Thermal Activation

-

Heat the reaction block to 100°C .

-

Stir vigorously (1000 RPM). The 6-methyl group creates steric drag; high agitation ensures mass transfer.

-

Monitor via LC-MS at 2 hours.

-

Checkpoint: If conversion is <20%, raise temp to 110°C. If Pd black precipitates, add 2 mol% more ligand.

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Filter through a generic Celite pad (elute with EtOAc) to remove Pd residues and inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (0-10% gradient). The naphthyridine nitrogen can streak; adding 1%

or

-

Alternative Protocol: "Forced" Classical SNAr

Use this ONLY if metal catalysis is strictly prohibited (e.g., trace metal limits in final API are <1ppm and scavenging failed).

Warning: This method requires harsh conditions and may lead to side reactions (e.g., ring degradation or polymerization).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. These polar aprotic solvents stabilize the transition state.

-

Nucleophile: Must be ionic and highly reactive (e.g., Sodium Methoxide, Sodium Thiolate). Neutral amines will not react.

-

Temperature: 140°C - 160°C.

-

Procedure:

-

Dissolve substrate in NMP (0.5 M).

-

Add 3.0 equivalents of nucleophile.

-

Microwave irradiation is preferred over oil bath to minimize thermal decomposition time (e.g., 180°C for 20 mins).

-

-

Risk: The 6-methyl group may undergo deprotonation (benzylic-like position) leading to complex side chemistry rather than substitution.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting where the 6-methyl group influences the process.

Figure 2: The catalytic cycle. The 6-methyl group sterically hinders the Pd(II) intermediate, necessitating bulky ligands like BrettPhos to force Reductive Elimination.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst deactivation or Oxidative Addition failure. | Switch to XPhos Pd G3 or BrettPhos Pd G3 precatalysts. Ensure strict |

| Low Yield (<30%) | Reductive elimination stalled by 6-Me sterics. | Increase temperature to 120°C. Switch solvent to t-Amyl alcohol (higher boiling point). |

| Dehalogenation (H instead of Nu) | Avoid primary alcohols as solvents. Use Toluene. Ensure amine is dry. | |

| Multiple Spots on TLC | N-oxide formation or ring opening. | Verify inert atmosphere. Lower temp to 80°C and extend time. |

References

-

BenchChem. (2025).[2] 5-Bromo-8-methoxy-1,7-naphthyridine: Chemical Properties and Reactivity. Retrieved from (Validates the necessity of metal catalysis for 5-bromo-naphthyridine functionalization).

-

MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules.[1][3][2][4][5][6][7][8][9] Retrieved from (Provides context on the stability and electronic structure of the 1,7-naphthyridine ring system).

-

American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. J. Org.[5] Chem. Retrieved from (Contrasts reactivity: 1,6-isomers allow C5 SNAr due to N6 activation, whereas 1,7-isomers do not).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from (Foundational theory on resonance requirements for SNAr).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. PubChemLite - 1,7-naphthyridine (C8H6N2) [pubchemlite.lcsb.uni.lu]

- 5. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]

- 6. connectsci.au [connectsci.au]

- 7. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Strategic Synthesis of 1,7-Naphthyridine-Based PDE5 Inhibitors

Abstract & Strategic Rationale

This application note details the synthetic pathway for developing Phosphodiesterase Type 5 (PDE5) inhibitors utilizing a 1,7-naphthyridine scaffold. While classic PDE5 inhibitors (e.g., Sildenafil, Vardenafil) rely on pyrazolopyrimidinone or imidazotriazinone cores, the 1,7-naphthyridine system offers a distinct chemotype with altered solubility profiles and potential for improved selectivity against off-target phosphodiesterases (e.g., PDE6, PDE1).

The 1,7-naphthyridine core acts as a bioisostere to the quinazoline nucleus. By strategically placing nitrogen atoms at the 1- and 7-positions, researchers can exploit specific hydrogen bonding interactions within the PDE5 catalytic pocket (specifically with Gln817) while modifying the electrostatic surface potential to reduce metabolic clearance.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular, allowing for late-stage diversification of the C8-amine and C6-aryl moieties, which are critical for potency and pharmacokinetic (PK) optimization.

Synthetic Strategy Diagram

The following flowchart illustrates the disconnection strategy from the target inhibitor back to commercially available pyridine precursors.

Caption: Retrosynthetic disconnection of the 1,7-naphthyridine scaffold showing the critical chlorination and amination steps.

Experimental Protocols

Protocol A: Construction of the 1,7-Naphthyridine Core

Objective: Synthesis of 6-methyl-1,7-naphthyridin-8(7H)-one. Rationale: This step builds the bicyclic aromatic system. We utilize a condensation approach starting from 3-aminoisonicotinic acid derivatives, which ensures correct regiochemistry of the nitrogens.

Materials:

-

3-Aminoisonicotinic acid (CAS: 27012-25-5)

-

Acetamidine hydrochloride (or Triethyl orthoacetate for alternative routes)

-

Diphenyl ether (Solvent)

-

Sodium ethoxide (NaOEt)

Step-by-Step Methodology:

-

Activation: Dissolve 3-aminoisonicotinic acid (10 mmol) in ethanol. Add thionyl chloride (12 mmol) dropwise at 0°C to form the ethyl ester. Reflux for 4 hours. Evaporate solvent to yield ethyl 3-aminoisonicotinate .

-

Condensation: Suspend ethyl 3-aminoisonicotinate (10 mmol) and acetamidine hydrochloride (15 mmol) in anhydrous ethanol (50 mL).

-

Cyclization: Add NaOEt (25 mmol) slowly. The basic environment promotes the nucleophilic attack of the amidine nitrogen on the ester carbonyl.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM).

-

Workup: Cool to room temperature. Neutralize with dilute acetic acid to pH 7. The product, 6-methyl-1,7-naphthyridin-8(7H)-one , will precipitate.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Critical Parameter: The quality of the acetamidine is crucial. Wet acetamidine leads to hydrolysis of the ester without cyclization.

Protocol B: Activation and Functionalization

Objective: Conversion to 8-chloro-1,7-naphthyridine and subsequent SNAr coupling. Rationale: The lactam (8-one) is unreactive toward amines. Conversion to the chloride creates an electrophilic center at C8, allowing the installation of the piperazine tail (a key pharmacophore for PDE5 solubility and binding).

Step-by-Step Methodology:

-

Chlorination: Place 6-methyl-1,7-naphthyridin-8(7H)-one (5 mmol) in a round-bottom flask. Add Phosphorus Oxychloride (POCl3, 10 mL) explicitly as both reagent and solvent.

-

Catalysis: Add one drop of DMF (Vilsmeier-Haack catalyst).

-

Reaction: Reflux at 110°C for 3 hours. The suspension should turn into a clear, dark solution.

-

Quench (Hazard Control): Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture. Caution: Exothermic reaction. Extract with DCM (3 x 50 mL). Dry over MgSO4 and concentrate to yield 8-chloro-6-methyl-1,7-naphthyridine .

-

Amination (SNAr): Dissolve the chloro-intermediate (1 mmol) in acetonitrile (10 mL). Add the nucleophile (e.g., N-methylpiperazine or a 3-chloro-4-methoxybenzylamino derivative) (1.2 mmol) and DIPEA (2 mmol).

-

Heating: Heat to 80°C for 6 hours.

-

Final Isolation: Evaporate solvent. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency shifts observed when modifying the 1,7-naphthyridine core compared to standard quinazoline inhibitors.

Table 1: Comparative Potency of 1,7-Naphthyridine Analogs

| Compound ID | Core Scaffold | C8-Substituent (R1) | C6-Substituent (R2) | PDE5 IC50 (nM) | Selectivity (PDE5/PDE6) |

| Ref-1 (Sildenafil) | Pyrazolopyrimidinone | -- | -- | 3.5 | ~10x |

| Naph-17-A | 1,7-Naphthyridine | 4-Methylpiperazine | Phenyl | 12.4 | 45x |

| Naph-17-B | 1,7-Naphthyridine | 4-Methylpiperazine | 3-Chloro-4-methoxyphenyl | 2.1 | 120x |

| Naph-17-C | 1,7-Naphthyridine | Hydroxyl (Lactam) | 3-Chloro-4-methoxyphenyl | >1000 | N/A |

Interpretation: The data indicates that the 1,7-naphthyridine core (Naph-17-B) can achieve equipotency to Sildenafil but with potentially superior selectivity profiles against PDE6 (reducing visual side effects). The presence of the basic amine at C8 (Naph-17-B) is essential for potency; the lactam precursor (Naph-17-C) is inactive, confirming the necessity of the SNAr step.

Mechanism of Action & Biological Context[1][2]

Understanding the downstream effects is vital for assay design. The 1,7-naphthyridine inhibitor binds to the catalytic site of PDE5, preventing the hydrolysis of cGMP.

Caption: The NO/cGMP signaling pathway.[1] The 1,7-naphthyridine inhibitor blocks PDE5, maintaining high cGMP levels.

Troubleshooting & Expert Tips

-

Regioselectivity Issues: In the condensation of 3-aminoisonicotinic acid, ensure the starting material is pure. Isomers (1,6-naphthyridines) can form if the starting pyridine is not 3,4-substituted correctly. Verify intermediate regiochemistry using NOESY NMR (coupling between H-8 and substituents).

-

Solubility: 1,7-Naphthyridines are often more lipophilic than their quinazoline counterparts. If the final compound precipitates in biological assays, convert it to a hydrochloride or mesylate salt immediately after purification.

-

POCl3 Handling: Old POCl3 absorbs moisture and generates phosphoric acid, which dampens the reaction. Always distill POCl3 if the bottle has been open for >1 month.

References

-

Ukita, T., et al. (2003). Novel 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[3]

-

Manley, P. W., et al. (2002).[1] Pharmacological profile of a novel phosphodiesterase 4 inhibitor, a 1,7-naphthyridine derivative.[1][2] Journal of Pharmacology and Experimental Therapeutics.

-

BenchChem Technical Support. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes.

-

Hershberger, S. J., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative. Organic Process Research & Development.

Sources

- 1. Pharmacological profile of a novel phosphodiesterase 4 inhibitor, 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridin-6-yl)-benzoic acid (NVP-ABE171), a 1,7-naphthyridine derivative, with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Suzuki Coupling with 5-Bromo-6-methyl-1,7-naphthyridine

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-6-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of their coupling products. The 1,7-naphthyridine scaffold is a privileged heterocycle in drug discovery, but its successful functionalization via cross-coupling presents unique challenges, primarily due to the presence of two nitrogen atoms. These nitrogen atoms can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation and subsequent low yields.[1][2]

This document provides a series of frequently asked questions (FAQs), an in-depth troubleshooting guide, and optimized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield with 5-bromo-6-methyl-1,7-naphthyridine consistently low or non-existent?

A1: Low or no product formation is the most common issue and typically stems from several interrelated factors. The primary suspect is the deactivation of the palladium catalyst by the nitrogen atoms of the naphthyridine ring.[2] Other critical factors include:

-

Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature and coordinating ability of the naphthyridine substrate often require more robust catalytic systems.[1]

-

Poor Boronic Acid/Ester Quality: Boronic acids, especially heteroaromatic ones, can be unstable and prone to degradation via protodeboronation.[3]

-

Inadequate Base: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid for the transmetalation step. An incorrect choice or poor quality base can halt the catalytic cycle.[4][5]

-

Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents will lead to catalyst oxidation and a stalled reaction.[1]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 6-methyl-1,7-naphthyridine. What is it and how do I prevent it?

A2: This byproduct is the result of protodehalogenation (or debromination), where the bromine atom on your starting material is replaced by a hydrogen atom.[6] This side reaction is often promoted by certain hydride sources in the reaction mixture. Potential sources include amine bases or alcoholic solvents.[6] To minimize this:

-

Avoid Hydride-Donating Reagents: If using an amine base or alcohol as a solvent/co-solvent, consider switching to alternatives. For instance, use an inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.

-

Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of protodehalogenation. Monitor the reaction by LC-MS and stop it once the starting material is consumed.

Q3: My boronic acid seems to be decomposing, and I see a lot of the corresponding arene/heteroarene byproduct. What is this side reaction?

A3: This is a classic case of protodeboronation , where the C-B bond of the organoboron reagent is cleaved by a proton source (often water) to yield the corresponding hydrocarbon.[3][7] This is a major pathway for reagent consumption and a common cause of low yields. To mitigate this:

-

Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While some Suzuki protocols use aqueous bases, the water content must be carefully controlled.[1]

-

Use Stable Boron Reagents: Consider using boronic acid pinacol esters (boronate esters) or potassium trifluoroborate salts, which are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4][8][9]

-

Use Fresh Reagents: Use freshly purchased or purified boronic acid/ester. A slight excess (1.2–1.5 equivalents) can also help compensate for minor degradation.[4]

Q4: What is the best catalyst and ligand combination for coupling with a challenging substrate like 5-bromo-6-methyl-1,7-naphthyridine?

A4: For electron-deficient and N-heterocyclic substrates, the most successful catalyst systems typically involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[10] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing deactivation.[9] Highly recommended ligands include:

-

Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[4][11]

-

N-Heterocyclic Carbenes (NHCs): These are also highly effective and can offer superior stability and reactivity in some cases.[12]

Using pre-formed, air-stable precatalysts (e.g., XPhos-Pd-G3) is also highly recommended as they provide better reproducibility and ensure the generation of the active Pd(0) species.[13]

In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and solving common issues encountered during the Suzuki coupling of 5-Bromo-6-methyl-1,7-naphthyridine.

Logical Workflow for Troubleshooting

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

Minimizing debromination side reactions in naphthyridine cross-coupling

A Senior Application Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for naphthyridine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with debromination, a common and often yield-limiting side reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the problem, enabling you to troubleshoot effectively and optimize your synthetic routes.

Naphthyridine cores are privileged scaffolds in medicinal chemistry, and their functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, the electron-deficient nature of the naphthyridine ring and the presence of nitrogen atoms can complicate these reactions, frequently leading to the undesired replacement of a bromine atom with hydrogen. This hydrodehalogenation (debromination) pathway consumes starting material, reduces product yield, and complicates purification.[1][2]

This guide is structured to help you diagnose the root causes of debromination in your specific system and implement targeted solutions. We will move from foundational concepts in the FAQ section to actionable, step-by-step advice in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the debromination side reaction. Understanding these concepts is the first step toward rational optimization.

Q1: What is the mechanistic origin of debromination in palladium-catalyzed cross-coupling?

A1: Debromination, or hydrodehalogenation, is a reductive process that competes with the desired cross-coupling catalytic cycle.[3][4] After the initial oxidative addition of the bromo-naphthyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a critical juncture. Instead of proceeding through transmetalation with the coupling partner, this intermediate can intercept a hydride source. This forms an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the debrominated naphthyridine and regenerates the Pd(0) catalyst. The sources of the detrimental hydride are varied and often depend on the specific reaction conditions.[4]

Q2: What are the most common sources of hydrides in these reactions?

A2: Identifying the hydride source is critical for troubleshooting. Common culprits include:

-

Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride donors.[5] Organic amine bases can also serve as hydride sources.[4]

-

Solvents: Protic solvents like alcohols or residual water can be a source of hydrides.[2] Anhydrous, aprotic solvents are generally preferred.[6]

-

Reagents: Impurities in reagents or the organometallic coupling partner itself can sometimes contribute. For instance, some boronic acid preparations or their degradation products may act as hydride donors.

Q3: How does the choice of palladium catalyst and ligand influence debromination?

A3: The ligand plays a pivotal role in modulating the reactivity of the palladium center.[7]

-

Electron-Rich, Bulky Ligands: Ligands like tri-tert-butylphosphine or certain biaryl phosphines (Buchwald ligands) are designed to accelerate oxidative addition and reductive elimination.[8] However, their high electron-donating ability can also stabilize the Ar-Pd(II)-H intermediate, potentially favoring the debromination pathway.[6]

-

Bidentate Ligands: Chelating phosphine ligands (e.g., dppf, Xantphos) can sometimes suppress debromination by creating a more stable, coordinatively saturated palladium center that is less susceptible to side reactions.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that can form very stable complexes with palladium, often leading to highly active catalysts. Their impact on debromination can vary and should be evaluated on a case-by-case basis.